molecular formula C10H18FNO3 B6361222 t-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate CAS No. 2306248-33-7

t-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

Cat. No. B6361222
CAS RN: 2306248-33-7
M. Wt: 219.25 g/mol
InChI Key: FZAKOAFETOZBLC-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate (t-BuFHP) is a synthetic compound with a variety of uses in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, as a building block for peptide synthesis, and as a substrate for various biochemical and physiological processes.

Scientific Research Applications

T-BuFHP has a variety of applications in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, including peptides, amino acids, and amides. It can also be used as a building block for peptide synthesis, and as a substrate for various biochemical and physiological processes. Additionally, it can be used as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of membrane-bound proteins, such as G-protein-coupled receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using t-BuFHP in laboratory experiments is its high reactivity, which allows for rapid and efficient synthesis of a variety of compounds. Additionally, its low toxicity makes it a safe and effective reagent. However, its low solubility in water can limit its use in certain experiments.

Future Directions

For the use of t-BuFHP include its use in drug discovery, as an inhibitor of enzymes, as an inhibitor of membrane-bound proteins, and as a tool for studying the effects of various compounds on gene expression and signaling pathways. Additionally, its use as a building block for peptide synthesis and as a substrate for various biochemical and physiological processes should be further explored. Further research into its synthesis, mechanism of action, and biochemical and physiological effects could also yield valuable insights into its potential uses.

Synthesis Methods

T-BuFHP can be synthesized through a variety of methods. One method is the reaction of 4-fluorobenzaldehyde and t-butylhydroxylamine in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields t-BuFHP in good to excellent yields. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde and t-butylhydroxylamine in the presence of a base catalyst, such as sodium hydroxide, or the reaction of 4-fluorobenzaldehyde and t-butylamine in the presence of an acid catalyst.

properties

IUPAC Name

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

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